Cas no 2551118-93-3 (8-aminononanoic acid hydrochloride)

8-アミノノナン酸塩酸塩(8-Aminononanoic acid hydrochloride)は、有機合成や医薬品中間体として重要な化合物です。分子式C9H19NO2・HClで表され、白色から淡黄色の結晶性粉末として得られます。本製品の特徴として、高純度(通常98%以上)であり、安定性に優れている点が挙げられます。塩酸塩形態であるため取り扱いが容易で、アミノ基とカルボン酸基の両方を有することから、ポリアミドや特殊ポリマーの原料として有用です。また、生化学研究におけるペプチド修飾や機能性材料の合成にも適しています。保管時は湿気を避け、冷暗所に保存することが推奨されます。

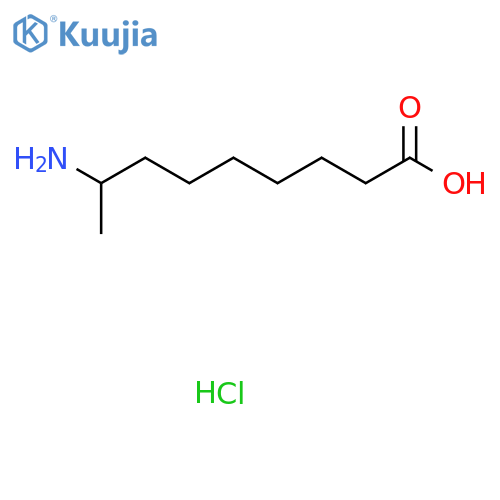

2551118-93-3 structure

商品名:8-aminononanoic acid hydrochloride

CAS番号:2551118-93-3

MF:C9H20ClNO2

メガワット:209.71360206604

MDL:MFCD32875025

CID:5657596

PubChem ID:155822395

8-aminononanoic acid hydrochloride 化学的及び物理的性質

名前と識別子

-

- 8-aminononanoic acid hydrochloride

- EN300-27684956

- 8-Aminononanoic acid;hydrochloride

- 2551118-93-3

-

- MDL: MFCD32875025

- インチ: 1S/C9H19NO2.ClH/c1-8(10)6-4-2-3-5-7-9(11)12;/h8H,2-7,10H2,1H3,(H,11,12);1H

- InChIKey: AGTDOTUQMPISMU-UHFFFAOYSA-N

- ほほえんだ: Cl.OC(CCCCCCC(C)N)=O

計算された属性

- せいみつぶんしりょう: 209.1182566g/mol

- どういたいしつりょう: 209.1182566g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 7

- 複雑さ: 126

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.3Ų

8-aminononanoic acid hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27684956-0.05g |

8-aminononanoic acid hydrochloride |

2551118-93-3 | 95.0% | 0.05g |

$477.0 | 2025-03-20 | |

| Enamine | EN300-27684956-0.5g |

8-aminononanoic acid hydrochloride |

2551118-93-3 | 95.0% | 0.5g |

$1405.0 | 2025-03-20 | |

| Enamine | EN300-27684956-1.0g |

8-aminononanoic acid hydrochloride |

2551118-93-3 | 95.0% | 1.0g |

$1801.0 | 2025-03-20 | |

| 1PlusChem | 1P028EBJ-5g |

8-aminononanoicacidhydrochloride |

2551118-93-3 | 95% | 5g |

$6515.00 | 2023-12-18 | |

| Aaron | AR028EJV-2.5g |

8-aminononanoicacidhydrochloride |

2551118-93-3 | 95% | 2.5g |

$4879.00 | 2023-12-15 | |

| 1PlusChem | 1P028EBJ-500mg |

8-aminononanoicacidhydrochloride |

2551118-93-3 | 95% | 500mg |

$1799.00 | 2024-05-20 | |

| Aaron | AR028EJV-50mg |

8-aminononanoicacidhydrochloride |

2551118-93-3 | 95% | 50mg |

$681.00 | 2025-02-16 | |

| Enamine | EN300-27684956-10.0g |

8-aminononanoic acid hydrochloride |

2551118-93-3 | 95.0% | 10.0g |

$7742.0 | 2025-03-20 | |

| Enamine | EN300-27684956-0.25g |

8-aminononanoic acid hydrochloride |

2551118-93-3 | 95.0% | 0.25g |

$891.0 | 2025-03-20 | |

| Enamine | EN300-27684956-2.5g |

8-aminononanoic acid hydrochloride |

2551118-93-3 | 95.0% | 2.5g |

$3530.0 | 2025-03-20 |

8-aminononanoic acid hydrochloride 関連文献

-

Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

3. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

2551118-93-3 (8-aminononanoic acid hydrochloride) 関連製品

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量